![molecular formula C5H6N4O2 B15072208 5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7(3aH,7aH)-dione](/img/structure/B15072208.png)
5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7(3aH,7aH)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7(3aH,7aH)-dione is a heterocyclic compound that features a fused imidazole and pyridazine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7(3aH,7aH)-dione typically involves the reaction of pyridine with hydrazine under acidic conditions . This method is commonly used due to its simplicity and efficiency. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7(3aH,7aH)-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: DDQ in THF at 40°C for 5-7 hours.
Reduction: Hydrogen with palladium on carbon, Raney nickel, or sodium borohydride.
Substitution: Nucleophilic substitution using various nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ yields tri-substituted pyrazolopyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7(3aH,7aH)-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7(3aH,7aH)-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The compound may also interact with DNA or proteins, leading to its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[4,5-b]pyridine: Similar in structure but with different biological activities.
Pyrazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with distinct chemical properties.
Pyridazinone: Known for its wide range of pharmacological activities.
Uniqueness
5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7(3aH,7aH)-dione is unique due to its specific ring structure, which imparts distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C5H6N4O2 |
|---|---|
Molekulargewicht |
154.13 g/mol |
IUPAC-Name |
3a,5,6,7a-tetrahydro-1H-imidazo[4,5-d]pyridazine-4,7-dione |
InChI |
InChI=1S/C5H6N4O2/c10-4-2-3(7-1-6-2)5(11)9-8-4/h1-3H,(H,6,7)(H,8,10)(H,9,11) |
InChI-Schlüssel |
BODGSKRVXSPADQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2C(N1)C(=O)NNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


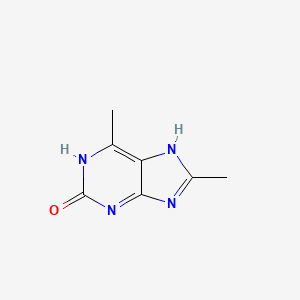


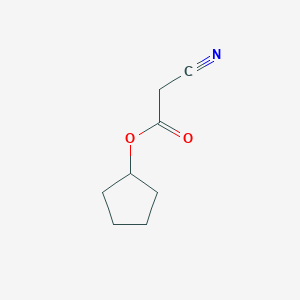
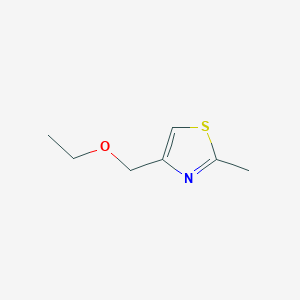
![7,8-Dihydrocyclopenta[ij]isoquinoline](/img/structure/B15072147.png)
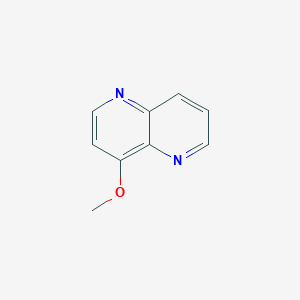

![1-Oxaspiro[3.5]nonane-2-methanol](/img/structure/B15072171.png)
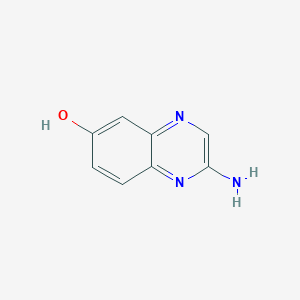
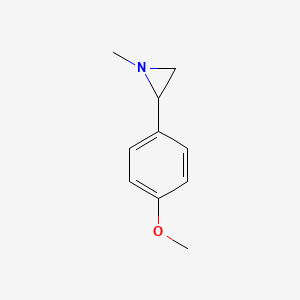
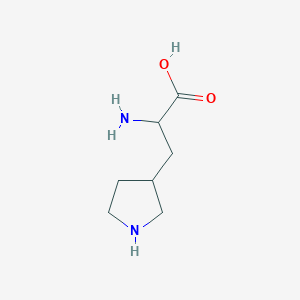
![2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine](/img/structure/B15072213.png)

